(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline (S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576778
InChI: InChI=1S/C25H24N2O2/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16,26H2/t19-/m0/s1
SMILES: C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN
Molecular Formula: C25H24N2O2
Molecular Weight: 384.5 g/mol

(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline

CAS No.:

Cat. No.: VC13576778

Molecular Formula: C25H24N2O2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline -

Specification

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C25H24N2O2/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16,26H2/t19-/m0/s1
Standard InChI Key GHBGSKWVDCQDSR-IBGZPJMESA-N
Isomeric SMILES C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN
SMILES C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN
Canonical SMILES C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN

Introduction

Chemical Identity and Structural Features

(S)-3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline (CAS: 1187932-12-4) is a chiral tetrahydroisoquinoline derivative functionalized with an Fmoc-protected amine and an aminomethyl side chain. Its molecular formula is C25H24N2O2HCl\text{C}_{25}\text{H}_{24}\text{N}_{2}\text{O}_{2} \cdot \text{HCl}, yielding a molecular weight of 420.94 g/mol . The IUPAC name, 9H-fluoren-9-ylmethyl (3S)-3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate hydrochloride, reflects its bicyclic tetrahydroisoquinoline core, Fmoc carbamate group, and hydrochlorinated exocyclic amine .

Key Structural Attributes:

  • Stereochemistry: The (S)-configuration at the 3-position ensures enantioselective interactions in peptide chains, critical for bioactivity .

  • Fmoc Protection: The Fmoc group (C15H10O2\text{C}_{15}\text{H}_{10}\text{O}_{2}) shields the amine during SPPS, enabling sequential peptide elongation .

  • Aminomethyl Side Chain: The CH2NH2-\text{CH}_2\text{NH}_2 moiety facilitates conjugation with carboxylic acid residues via amide bond formation .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC25H24N2O2HCl\text{C}_{25}\text{H}_{24}\text{N}_{2}\text{O}_{2} \cdot \text{HCl}
Molecular Weight420.94 g/mol
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMF, DCM; sparingly in water
Storage Conditions2–8°C, inert atmosphere

Synthesis and Purification

The synthesis of (S)-3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline employs SPPS protocols optimized for high yield (78–89%) and purity . The process involves sequential Fmoc deprotection, amino acid coupling, and resin cleavage, as detailed below:

Solid-Phase Synthesis Workflow

  • Resin Loading: Fmoc-Lys(Boc)-OH is anchored to 2-chlorotrityl chloride (2-CTC) resin using N,N\text{N,N}-diisopropylethylamine (DIPEA) in dichloromethane (DCM) .

  • Fmoc Deprotection: Treatment with 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, confirmed via Kaiser test .

  • Amino Acid Coupling: HBTU/HOBt-mediated condensation attaches Fmoc-d-Tic-OH (tetrahydroisoquinoline-3-carboxylic acid) to the resin-bound lysine .

  • Global Cleavage: A trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) cocktail (80:10:10) cleaves the peptide from the resin, yielding the hydrochloride salt after precipitation with diisopropyl ether .

Table 2: Critical Synthesis Parameters

ParameterConditionOutcome
Coupling ReagentHBTU/HOBt/DIPEA>95% coupling efficiency
Deprotection Agent20% piperidine/DMFComplete Fmoc removal
Cleavage CocktailTFA:H2_2O:TIS (80:10:10)High-purity product

Applications in Peptide and Heterocycle Hybrids

This compound serves as a cornerstone in synthesizing THIQ-di-peptide hybrids, which exhibit broad-spectrum antimicrobial activity. For example, derivatives conjugated with cationic (e.g., histidine, arginine) or hydrophobic (e.g., tryptophan) amino acids demonstrate potent activity against Escherichia coli (MTCC 443, MTCC 1688) and fungal pathogens . Computational studies reveal strong binding affinities (ΔG<8.5kcal/mol\Delta G < -8.5 \, \text{kcal/mol}) to E. coli DNA gyrase, correlating with experimental MIC values .

Mechanism of Action

  • DNA Gyrase Inhibition: The THIQ moiety intercalates into the enzyme’s active site, disrupting ATP binding and DNA supercoiling .

  • Membrane Disruption: Cationic side chains enhance permeability, enabling intracellular accumulation .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the compound’s structure:

  • 1H^{1}\text{H} NMR: Signals at δ\delta 7.75–7.25 ppm (Fmoc aromatic protons), δ\delta 4.2–3.8 ppm (methylene groups) .

  • 13C^{13}\text{C} NMR: Peaks at 115–120 ppm (TFA salt artifacts) and 60 ppm (Fmoc carbonyl) .

  • HRMS: [M+H]+[\text{M}+\text{H}]^+ at m/z 385.18 (calculated for C25H25N2O2\text{C}_{25}\text{H}_{25}\text{N}_2\text{O}_2) .

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